N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide
CAS No.: 872862-87-8
Cat. No.: VC7757923
Molecular Formula: C17H23N3O6S
Molecular Weight: 397.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872862-87-8 |
|---|---|
| Molecular Formula | C17H23N3O6S |
| Molecular Weight | 397.45 |
| IUPAC Name | N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide |
| Standard InChI | InChI=1S/C17H23N3O6S/c1-3-9-18-16(21)17(22)19-12-15-20(10-4-11-26-15)27(23,24)14-7-5-13(25-2)6-8-14/h3,5-8,15H,1,4,9-12H2,2H3,(H,18,21)(H,19,22) |
| Standard InChI Key | RADSVKDNMMGNSZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC=C |
Introduction
N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound featuring a unique structure that includes a methoxybenzenesulfonyl group, an oxazinan ring, and an ethanediamide backbone. This compound is of interest in various scientific fields, including chemistry, biology, and medicine, due to its potential applications as a building block for more complex molecules, enzyme inhibitor, or therapeutic agent.
Synthesis Methods
The synthesis of N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide typically involves multiple steps. A common route includes the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminoethanol to form the oxazinan ring. This intermediate is then reacted with N-(prop-2-en-1-yl)ethanediamide under controlled conditions to yield the final product.
Chemical Reactions and Transformations
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate. The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Biological Activity and Applications
N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide has potential therapeutic applications, particularly in oncology. Its mechanism of action involves interaction with tubulin, inhibiting polymerization and leading to cell cycle arrest. This compound is also explored for its potential as an enzyme inhibitor or activator in biological systems.
Comparison with Similar Compounds
While similar compounds like 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide share the benzenesulfonamide moiety, N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide stands out due to its unique combination of the oxazinan ring and the methoxybenzenesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.
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